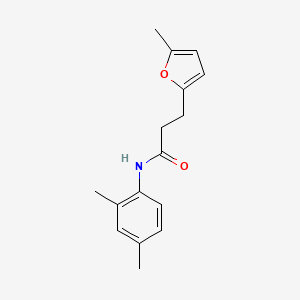

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMPTVJIVIRQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(5-Methylfuran-2-yl)Propanoic Acid

The furan-containing precursor is synthesized via cyclization or cross-coupling reactions. A validated approach involves the Heck coupling of 5-methylfuran-2-carbaldehyde with acrylic acid, catalyzed by palladium(II) acetate in the presence of triethylamine, yielding 3-(5-methylfuran-2-yl)propenoic acid. Subsequent hydrogenation over Pd/C provides the saturated propanoic acid derivative.

Reaction Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Base: Et₃N (2 equiv)

- Solvent: DMF, 80°C, 12 h

- Hydrogenation: H₂ (1 atm), Pd/C (10 wt%), MeOH, 25°C, 4 h

- Yield: 78% (two steps).

Amide Bond Formation Strategies

Schotten-Baumann Reaction

The classical method involves converting 3-(5-methylfuran-2-yl)propanoic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2,4-dimethylaniline in a biphasic system (NaOH/CH₂Cl₂).

Procedure:

- Acyl Chloride Formation:

- 3-(5-Methylfuran-2-yl)propanoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous CH₂Cl₂ for 3 h.

- Excess SOCl₂ is removed under reduced pressure.

- Amine Coupling:

Limitations:

Coupling Reagent-Mediated Synthesis

Modern approaches employ carbodiimide-based reagents (e.g., EDCl, DCC) with catalytic DMAP to enhance efficiency.

Procedure:

- Activation:

- 3-(5-Methylfuran-2-yl)propanoic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), and DMAP (0.1 equiv) are stirred in DMF at 0°C for 30 min.

- Amine Addition:

- 2,4-Dimethylaniline (1.1 equiv) is added, and the mixture is stirred at 25°C for 24 h.

- Workup:

Advantages:

Alternative Pathways via Nucleophilic Substitution

Alkylation of 2,4-Dimethylaniline

A patent-pending method (WO2016139677A1) describes the synthesis of analogous propanamides via alkylation of amines with bromopropanamide intermediates.

Procedure:

- Synthesis of 3-Bromo-N-(2,4-dimethylphenyl)propanamide:

- Coupling with 5-Methylfuran-2-ylmagnesium Bromide:

Key Data:

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.2 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 6.76 (d, J = 3.1 Hz, 1H, Furan-H), 6.14 (d, J = 3.1 Hz, 1H, Furan-H), 3.54 (t, J = 7.6 Hz, 2H, CH₂CO), 2.82 (t, J = 7.6 Hz, 2H, CH₂), 2.31 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 2.22 (s, 3H, Furan-CH₃).

- IR (KBr): 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1510 cm⁻¹ (C-N).

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 65–72 | 95–98 | Low cost, simplicity | Moderate yield, side reactions |

| EDCl/HOBt Coupling | 82–88 | 99 | High efficiency, mild conditions | Cost of reagents |

| Grignard Alkylation | 76 | 97 | Regioselective | Sensitive to moisture, low scalability |

Industrial-Scale Considerations

Patent WO2016139677A1 highlights the importance of solvent selection and catalyst recovery for scalability. Methyl isobutyl ketone (MIBK) is preferred for its high boiling point and immiscibility with water, facilitating product isolation. Catalytic Pd/C can be recycled up to five times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide with key analogs based on substituent variations, physical properties, and biological relevance.

Substituted Phenyl Propanamides with Heterocyclic Moieties

Notes:

- Structural Impact : The target compound’s simplicity (lacking piperazinyl or oxadiazole groups) may improve solubility compared to analogs like 5o or 7d but reduce binding affinity in biological systems .

- Positional Isomerism: The 2,4-dimethylphenyl group in the target compound vs.

Propanamides with Thiazolyl-Oxadiazole vs. Furan Substituents

Notes:

- Heterocyclic Influence : Replacing thiazolyl-oxadiazole (7e) with a furan ring reduces molecular weight and sulfur content, which could modulate toxicity or metabolic stability .

Biological Activity

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound with significant potential in pharmacology due to its unique structural features. It contains both aromatic and heterocyclic groups, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 275.35 g/mol. Its structure includes a dimethylphenyl group and a furan moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.35 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide |

Pharmacological Properties

Research indicates that N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide exhibits several pharmacological properties, particularly:

- Anticonvulsant Activity : Studies have shown that this compound can modulate neuronal excitability, making it a candidate for treating seizure disorders. Quantitative structure-activity relationship (QSAR) modeling suggests specific interactions with neuronal receptors that could inhibit seizures.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antimicrobial Activity : The compound has been screened for antimicrobial properties against various bacterial strains, demonstrating potential efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

The mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets:

- Receptor Binding : Molecular docking studies suggest that the compound binds effectively to certain receptors or enzymes, influencing their activity. This interaction is crucial for its anticonvulsant and anti-inflammatory effects.

- Pathway Modulation : It may modulate signaling pathways related to inflammation and neuronal excitability, contributing to its therapeutic potential in neurological disorders .

Case Studies

- Anticonvulsant Efficacy : In a study involving animal models of epilepsy, N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide was administered at varying doses. Results indicated a significant reduction in seizure frequency compared to control groups.

- Anti-inflammatory Screening : Another study evaluated the anti-inflammatory effects by administering the compound to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results showed a marked decrease in inflammatory markers and symptoms .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide in humans.

- Mechanistic Studies : Detailed studies on its mechanism of action at the molecular level to better understand how it interacts with cellular pathways.

Q & A

Q. What are the optimized synthetic routes for N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide, and how are yields improved?

The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A validated approach involves reacting 5-methylfuran-2-ylpropanoic acid with 2,4-dimethylaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Yields (e.g., ~90–94%) are optimized by controlling reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How is the structural identity of N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide confirmed?

Characterization relies on multi-spectroscopic techniques:

- 1H-NMR : Signals at δ 6.5–7.2 ppm (aromatic protons from 2,4-dimethylphenyl) and δ 5.8–6.3 ppm (furan protons). Methyl groups appear as singlets at δ 2.1–2.4 ppm .

- 13C-NMR : Carbonyl resonance at ~170 ppm, furan carbons at 105–155 ppm, and aromatic carbons at 120–140 ppm .

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C–N stretch) .

- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 355 for C₂₀H₂₅N₃O₃) .

Advanced Research Questions

Q. How do substituent variations on the phenyl and furan rings influence biological activity in propanamide derivatives?

Structure-activity relationship (SAR) studies reveal:

- Phenyl substituents : Electron-donating groups (e.g., methyl) enhance lipophilicity and membrane permeability, while bulky groups (e.g., methoxy) may sterically hinder target binding.

- Furan modifications : Methylation at the 5-position (as in 5-methylfuran) increases metabolic stability compared to unsubstituted furan .

- Example : Derivatives with 2,4-dimethylphenyl and 5-methylfuran (e.g., compound 5o in ) show superior antibacterial activity (MIC < 10 µg/mL) compared to analogs with para-substituted phenyl groups .

Q. How can conflicting reports on biological activity (e.g., antibacterial vs. antifungal) be resolved for this compound?

Contradictions may arise due to:

- Assay conditions : Variations in microbial strains, inoculum size, or media pH. Standardize protocols using CLSI guidelines.

- Structural analogs : Compare activity of N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide with closely related derivatives (e.g., 5n and 5p in ) to isolate substituent-specific effects.

- Mechanistic studies : Use fluorescence quenching or enzyme inhibition assays (e.g., LOX inhibition in ) to identify primary targets .

Q. What computational methods are suitable for predicting the binding affinity of this compound to enzymatic targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) can model interactions. Key steps:

- Target selection : Prioritize enzymes like lipoxygenase (LOX) or bacterial DNA gyrase based on structural homology.

- Docking validation : Compare predicted binding poses with crystallographic data (e.g., SHELX-refined structures in ).

- Free energy calculations : Use MM-PBSA/GBSA to quantify binding energies, focusing on hydrogen bonds with active-site residues (e.g., His/Lys in LOX) .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be addressed?

- Batch comparison : Analyze multiple synthetic batches using identical NMR parameters (solvent, temperature).

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., aromatic vs. furan protons).

- Reference standards : Cross-validate with published data for analogous compounds (e.g., 5o in ) .

Methodological Tables

Q. Table 1. Key Spectral Data for N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| 1H-NMR | δ 2.2 (s, 6H, CH₃), δ 6.1 (m, 2H, furan), δ 7.0–7.3 (m, 3H, aromatic) | |

| 13C-NMR | δ 170.1 (C=O), δ 152.3 (furan C-2), δ 21.5 (CH₃) | |

| IR | 1648 cm⁻¹ (C=O), 1255 cm⁻¹ (C–N), 2920 cm⁻¹ (C–H stretch) |

Q. Table 2. Comparative Biological Activity of Propanamide Derivatives

| Compound | Substituents | MIC (µg/mL, S. aureus) | LOX Inhibition (%) | Reference |

|---|---|---|---|---|

| 5o | 2,4-dimethylphenyl, 5-methylfuran | 8.2 | 72 | |

| 5n | 2,3-dimethylphenyl | 12.5 | 65 | |

| 5p | 2,5-dimethylphenyl | 15.0 | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.